molecular formula C26H28O2S B8251557 Methyl 6-(tritylthio)hexanoate

Methyl 6-(tritylthio)hexanoate

Cat. No.: B8251557
M. Wt: 404.6 g/mol
InChI Key: UYAOFRPBMYJYLV-UHFFFAOYSA-N
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Description

Methyl 6-(tritylthio)hexanoate is an organic compound belonging to the ester family It features a hexanoate backbone with a tritylthio group attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-(tritylthio)hexanoate can be synthesized through a multi-step process involving the esterification of hexanoic acid followed by the introduction of the tritylthio group. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for esterification and thioether formation to ensure consistency and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tritylthio group, yielding methyl hexanoate.

    Substitution: The tritylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-(tritylthio)hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modifying biological molecules through thioether linkages.

    Medicine: Explored for its potential use in drug delivery systems due to its ester and thioether functionalities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 6-(tritylthio)hexanoate involves its ability to form stable thioether linkages. The tritylthio group can interact with various molecular targets, potentially modifying their activity or stability. This compound can also undergo hydrolysis to release the active hexanoate moiety, which can participate in further biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Methyl 6-(tritylthio)hexanoate is unique due to the presence of the bulky tritylthio group, which can provide steric hindrance and influence the compound’s reactivity and interactions with other molecules. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

methyl 6-tritylsulfanylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O2S/c1-28-25(27)20-12-5-13-21-29-26(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-4-11-19-24/h2-4,6-11,14-19H,5,12-13,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAOFRPBMYJYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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